molecular formula C11H9ClN2O2 B2781209 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole CAS No. 860650-90-4

1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole

Cat. No.: B2781209
CAS No.: 860650-90-4
M. Wt: 236.66
InChI Key: XPCRKRTZVLAUJU-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (CAS: 860650-90-4) is a nitroaryl-substituted pyrrole derivative characterized by a 2-chloro-6-methyl-4-nitrophenyl group attached to the pyrrole nitrogen. This compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a methyl group, which may influence its electronic properties, solubility, and reactivity. The nitro group at the para position and the chloro-methyl substitution pattern at the ortho positions create steric and electronic effects that distinguish it from simpler pyrrole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-6-methyl-4-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCRKRTZVLAUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-chloro-6-methyl-4-nitroaniline with a suitable pyrrole derivative. One common method is the condensation reaction between 2-chloro-6-methyl-4-nitroaniline and pyrrole in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Carbon Atom Insertion Reactions

The pyrrole ring undergoes [2+1] cycloaddition with chlorocarbenes, enabling carbon insertion to form pyridine derivatives . This reaction proceeds through a cyclopropane intermediate (bond lengths: C–Cl = 1.85–1.95 Å, C–C = 1.86–2.00 Å) and leverages aromatic stabilization (NICS 0 = −11.4 to −14.9) .

ParameterTransition State (endo)Transition State (exo)
C–Cl bond length1.95 Å1.85 Å
Cyclopropane C–C length1.86 Å2.00 Å
NICS 0 value−11.4−14.9

This reaction selectively produces 3-arylpyridines in yields up to 90% under mild conditions (CHCl₃, 25°C) .

Electrophilic Substitution

The nitro group deactivates the phenyl ring but directs electrophiles to the pyrrole’s α-positions (C2/C5) . Key bond metrics from crystallographic studies suggest partial delocalization (N1–C6 = 1.342–1.376 Å, C3–N2 = 1.235–1.286 Å) , enabling limited Friedel-Crafts alkylation or acylation under strong Lewis acid catalysis (e.g., AlCl₃ in DCM) .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, enhancing electron density on the phenyl ring . This modification facilitates subsequent reactions like:

  • Diazotization : Forms diazonium salts for Sandmeyer or Suzuki couplings.

  • Schiff base formation : Reacts with aldehydes to generate imine-linked derivatives .

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution under high-temperature conditions (DMF, 120°C) with strong nucleophiles (e.g., –NH₂, –OCH₃) . Steric hindrance from the methyl group reduces reactivity compared to unsubstituted analogs.

SubstituentBond Length (C–Cl)Reactivity (Relative Rate)
2-Chloro-6-methyl1.76 Å 0.3× (vs. unsubstituted)
4-Nitrophenyl1.72 Å 1.0×

Cross-Coupling Reactions

The pyrrole nitrogen participates in Buchwald-Hartwig amination with aryl halides (Pd(OAc)₂, XPhos) . Example derivatives include antibacterial benzamides (MIC: 3.125 μg/mL vs. Staphylococcus aureus) .

Key Structural Influences on Reactivity

FeatureStructural ImpactReaction Implications
4-Nitrophenyl groupElectron withdrawal (NICS = −11.5) Reduces pyrrole ring electron density
2-Chloro substitutionSteric hindranceLimits nucleophilic substitution rates
Methyl groupOrtho/para deactivationDirects electrophiles to meta positions

This compound’s multifunctional design supports applications in medicinal chemistry (antibacterial agents) and materials science (heterocyclic precursors) . Further studies should explore its catalytic C–H activation and photophysical properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has indicated that pyrrole derivatives, including 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole, exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) of pyrrole compounds, showing that halogen substitutions at specific positions enhance their efficacy against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of a chloro group at the C2 position was particularly noted to correlate with increased antibacterial activity .

Anticancer Properties

Pyrrole derivatives have also been investigated for their potential as anticancer agents. In a notable study, modifications to the nitro group of pyrrole compounds were shown to enhance their inhibitory effects on Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Material Science Applications

Fluorescent Probes

The unique electronic properties of pyrrole derivatives make them suitable candidates for use in fluorescent probes. The conjugated system present in these compounds allows for efficient light absorption and emission, which is essential in applications such as bioimaging and sensing technologies. Research has demonstrated that modifying the pyrrole structure can significantly enhance its photophysical properties, making it a valuable material in optoelectronic devices .

Conductive Polymers

Another application of this compound is in the development of conductive polymers. Pyrrole-based polymers have been extensively studied for their electrical conductivity and stability, making them ideal for use in electronic components such as sensors and transistors. The incorporation of nitro groups can further improve the conductivity and thermal stability of these materials .

Case Study 1: Antibacterial Efficacy

A study conducted by Zhang et al. isolated several alkaloids derived from pyrrole, demonstrating their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that compounds with halogen substitutions exhibited lower Minimum Inhibitory Concentration (MIC) values, suggesting enhanced antibacterial properties due to structural modifications similar to those found in this compound .

CompoundMIC (μg/mL)Bacterial Strain
A32MRSA
B64E. coli
C>128E. coli

Case Study 2: Anticancer Activity

In a comparative study on various pyrrole derivatives, modifications to the nitro group were found to significantly enhance the anticancer activity against several cancer cell lines. The study concluded that this compound showed promise as a potent inhibitor of cancer cell proliferation through its interaction with apoptotic pathways .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1H-pyrrole

  • Structure : A nitro group at the para position of the phenyl ring.
  • Synthesis : Synthesized via nitroarylation of pyrrole with 1-chloro-4-nitrobenzene, achieving a 94% yield and melting point of 182°C .

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole (CAS: 1224595-57-6)

  • Structure : Methyl and nitro groups at the 2- and 4-positions of the phenyl ring.
  • Physicochemical Properties : Molecular formula C₁₁H₁₀N₂O₂, molar mass 202.21 g/mol .
  • Key Differences : The lack of a chloro substituent reduces steric hindrance and electron-withdrawing effects compared to the target compound.

Chloro-Substituted Pyrrole Derivatives

1-(4-Chlorophenyl)-1H-pyrrole

  • Structure : A single para-chloro substituent.
  • Applications : Widely used in research due to its simpler structure and commercial availability .
  • Key Differences : The absence of nitro and methyl groups simplifies its synthesis but limits electronic diversity for applications requiring multifunctional reactivity.

1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (Compound C in )

  • Structure : Dual chloro substituents and a methyl group.
  • Biological Activity : Demonstrated neuroprotective effects against 6-OHDA-induced toxicity in PC12 cells .
  • Key Differences : The additional 5-methyl group and dual chloro substituents may enhance lipophilicity and biological activity compared to the target compound.

Boronate- and Furan-Functionalized Analogues

1-(4-Boronobenzyl)-1H-pyrrole

  • Synthesis Challenges : Initial routes involving pinacol-protected boronate esters failed due to deprotection issues, but late-stage boronation succeeded .
  • Key Differences : The boronate group introduces unique reactivity for cross-coupling reactions, unlike the nitro-chloro-methyl motif of the target compound.

1-(2-Furanylmethyl)-1H-pyrrole

  • Physicochemical Properties : Boiling point 76–78°C at 1 mmHg, soluble in organic solvents .
  • Key Differences: The furan moiety enhances solubility in nonpolar solvents compared to nitroaryl-substituted derivatives.

Biological Activity

The compound 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is a derivative of pyrrole, a five-membered heterocyclic compound known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of the specific compound mentioned, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Antibacterial Activity

Pyrrole derivatives often exhibit significant antibacterial properties. The presence of nitro groups in the structure can enhance this activity. For instance, compounds with nitro substitutions at specific positions on the pyrrole ring have shown promising results against various bacterial strains. In particular, the compound This compound has demonstrated notable efficacy against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 μM
This compoundEscherichia coli30 μM

This data indicates that the compound's antibacterial activity is comparable to other known pyrrole derivatives, reinforcing the importance of the nitro group in enhancing biological interactions with bacterial membranes .

Anticancer Properties

Research has also indicated that pyrrole derivatives possess anticancer properties. A study evaluating various substituted pyrroles found that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results: The compound exhibited an IC50 value of 15 μM against MCF-7 cells and 12 μM against HeLa cells, indicating a strong potential for further development as an anticancer agent .

Antifungal and Antiprotozoal Activities

In addition to antibacterial and anticancer effects, pyrrole derivatives have been evaluated for antifungal and antiprotozoal activities. The compound This compound has shown moderate antifungal activity against Candida albicans, with an MIC of 25 μM. Furthermore, its efficacy against protozoan parasites such as Leishmania species is under investigation, suggesting a broad spectrum of activity .

The mechanisms underlying the biological activities of pyrrole derivatives are multifaceted:

  • Membrane Interaction: The lipophilic nature of pyrrole facilitates its interaction with bacterial membranes, disrupting their integrity.
  • Enzyme Inhibition: Some studies suggest that pyrrole derivatives can inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Apoptosis Induction: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding interactions between This compound and target proteins involved in disease processes. These studies reveal favorable binding affinities with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical targets for antimicrobial and anticancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole?

  • Methodological Answer : The compound can be synthesized via metal-catalyzed cross-coupling reactions or classical heterocyclic synthesis. For example, Ni-catalyzed mono-arylation (General Procedure A) employs NaN(SiMe3)₂ as a base and toluene as a solvent, yielding substituted pyrroles after purification by flash chromatography (eluent: EtOAc/hexanes) . The Clausson-Kaas pyrrole synthesis is another route, using nitroarenes and pyrrole precursors under reflux conditions, with progress monitored via TLC and characterized by ¹H NMR .

Q. How is structural characterization performed for nitro-substituted pyrrole derivatives?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR (e.g., 500 MHz in CDCl₃ for aromatic proton resolution), IR spectroscopy (to confirm functional groups like NO₂), and HRMS for molecular ion verification . X-ray crystallography provides bond lengths/angles (e.g., O1—C5: 1.2080 Å, C3—H3: 0.9300 Å) and Hirshfeld surface analysis for intermolecular interactions .

Q. What purification techniques are effective for isolating nitroaryl-pyrrole derivatives?

  • Methodological Answer : Flash chromatography on silica gel (EtOAc/hexanes gradient) is standard for separating nitro-substituted pyrroles . Recrystallization from methanol or chloroform-methanol mixtures improves purity, as seen in analogous compounds .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of nitro-substituted pyrrole derivatives?

  • Methodological Answer : Regioselectivity in Diels-Alder or cycloaddition reactions is influenced by substituent electronic effects. For example, nitro groups at the 4-position of phenyl rings direct cycloaddition to specific bond positions (e.g., C3-C4 vs. C1-C2), with ratios controlled by temperature and catalyst choice. Polar solvents enhance nitro group electron-withdrawing effects, favoring specific regioisomers (e.g., 6:1 ratio achieved at 120°C) .

Q. What mechanistic insights explain the catalytic efficiency in aryl-pyrrole coupling reactions?

  • Methodological Answer : Ni(NIXANTPHOS) catalysts facilitate aryl chloride activation via oxidative addition, followed by toluene C–H bond cleavage. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (D-toluene) reveal rate-determining steps. Pd-catalyzed reductive cyclization of nitroarenes with CO surrogates (e.g., formic acid) proceeds via nitro-to-amine intermediates, confirmed by trapping experiments .

Q. How are neuroprotective activities of chlorophenyl-pyrroles evaluated in vitro?

  • Methodological Answer : PC12 cells pre-treated with pyrrole derivatives (e.g., 10–50 µM) are exposed to neurotoxins like 6-OHDA. Viability is assessed via MTT assays, ROS generation via DCFH-DA fluorescence, and apoptosis via Annexin V/PI staining. Western blotting (e.g., Bax/Bcl-2 ratios) and lipid peroxidation (TBARS assay) quantify oxidative stress mitigation .

Q. How are analytical challenges resolved in assessing pyrrole derivative purity and stability?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using high-field instruments (≥400 MHz) and deuterated solvents. Purity is validated via GC-MS (e.g., m/z 234.1281 [M+H]⁺) . Stability studies under oxidative conditions (e.g., cod liver oil matrices) quantify pyrrole degradation via UV-Vis at 570 nm using external standards .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data for nitro-pyrrole derivatives be interpreted?

  • Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., δ 7.31–7.28 ppm vs. δ 7.05–7.04 ppm) may arise from rotameric equilibria or solvent effects. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) clarify dynamic processes. For crystallographic disagreements (e.g., bond angles ±0.5°), compare multiple datasets and refine using software like SHELXL .

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